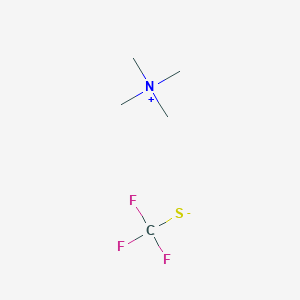
Tetramethylammonium trifluoromethanethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylammonium trifluoromethanethiolate is a chemical compound with the molecular formula C5H12F3NS and a molecular weight of 175.22 g/mol . It is known for its unique properties and applications in various fields of scientific research, particularly in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetramethylammonium trifluoromethanethiolate can be synthesized from a solution of trimethylsilyl trifluoromethanesulfonate (Ruppert–Prakash reagent) and elemental sulfur in dry tetrahydrofuran at -78°C. The addition of anhydrous tetramethylammonium fluoride to this solution, followed by slow warming to room temperature overnight, results in the formation of a yellow to white solid. This solid is then recrystallized from acetonitrile to afford a white crystalline product with an isolated yield of 85-90% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethylammonium trifluoromethanethiolate undergoes various types of chemical reactions, including:
Substitution Reactions: It is used for the direct trifluoromethylthiolation of aryl iodides, bromides, chlorides, triflates, and nonaflates.
Formation of Thiocarbamoyl Fluorides: When reacted with secondary amines, it forms thiocarbamoyl fluorides in excellent yields.
Common Reagents and Conditions
Nickel Catalysts: Nickel-based catalysts such as nickel(0) cyclooctadiene complex are commonly used in the trifluoromethylthiolation reactions.
Solvents: Tetrahydrofuran and acetonitrile are frequently used as solvents in these reactions.
Major Products
The major products formed from these reactions include trifluoromethylthiolated aryl compounds and thiocarbamoyl fluorides .
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium trifluoromethanethiolate has several applications in scientific research:
Organic Synthesis: It is a valuable reagent for introducing trifluoromethylthio groups into organic molecules, which can enhance the biological activity and stability of pharmaceuticals.
Catalysis: It is used in catalytic processes for the functionalization of aryl and vinyl compounds.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of tetramethylammonium trifluoromethanethiolate involves the transfer of the trifluoromethylthio group to the target molecule. This process is facilitated by the presence of a suitable catalyst, such as a nickel complex, which activates the substrate and promotes the formation of the desired product . The molecular targets and pathways involved in these reactions are primarily related to the activation of aryl and vinyl halides and triflates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethylammonium fluoride
- Tetramethylammonium chloride
- Tetramethylammonium bromide
Uniqueness
Tetramethylammonium trifluoromethanethiolate is unique due to its ability to introduce the trifluoromethylthio group into organic molecules, a feature not commonly found in other tetramethylammonium salts. This property makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .
Eigenschaften
IUPAC Name |
tetramethylazanium;trifluoromethanethiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.CHF3S/c1-5(2,3)4;2-1(3,4)5/h1-4H3;5H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTONLRVDOIFITJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C(F)(F)(F)[S-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515823-30-0 |
Source


|
| Record name | Tetramethylammonium (trifluoromethyl)sulfanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
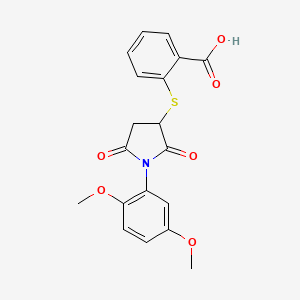
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2980275.png)
![2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2980278.png)
![methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate](/img/structure/B2980279.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2980280.png)
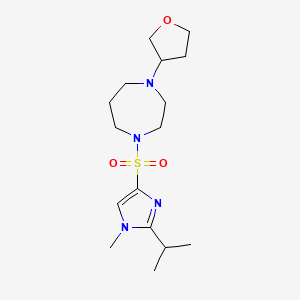
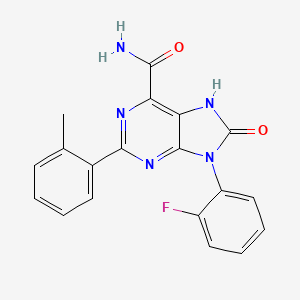
![3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2980283.png)
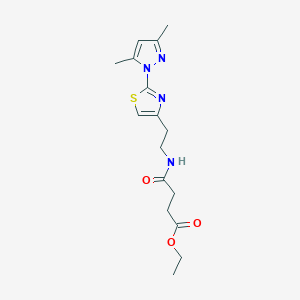
![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)
![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethan-1-one](/img/structure/B2980289.png)
![2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2980292.png)
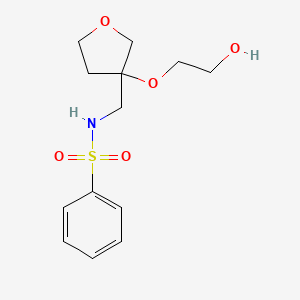
![6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylphenyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2980294.png)
